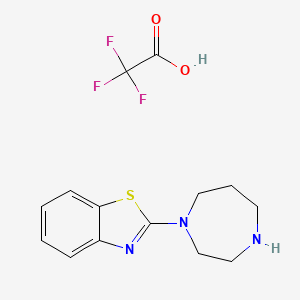

2-(1,4-diazepan-1-yl)-1,3-benzothiazole trifluoroacetate

Description

2-(1,4-diazepan-1-yl)-1,3-benzothiazole trifluoroacetate is a chemical compound with the molecular formula C14H16F3N3O2S. It is known for its applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is often used as an intermediate in chemical synthesis and as a pharmaceutical impurity .

Properties

IUPAC Name |

2-(1,4-diazepan-1-yl)-1,3-benzothiazole;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3S.C2HF3O2/c1-2-5-11-10(4-1)14-12(16-11)15-8-3-6-13-7-9-15;3-2(4,5)1(6)7/h1-2,4-5,13H,3,6-9H2;(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVHPAXOQKSKRPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C2=NC3=CC=CC=C3S2.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16F3N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,4-diazepan-1-yl)-1,3-benzothiazole trifluoroacetate typically involves the reaction of benzo[d]thiazole derivatives with diazepane under specific conditions. The reaction is carried out in the presence of a trifluoroacetic acid catalyst, which facilitates the formation of the trifluoroacetate salt. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and efficiency, with careful monitoring of reaction parameters to ensure consistency and quality. The use of advanced purification techniques, such as crystallization and chromatography, is common to obtain the final product in its pure form .

Chemical Reactions Analysis

Core Benzothiazole-Diazepane Coupling

The benzothiazole scaffold is synthesized via cyclization of substituted hydroquinones with cysteine esters, followed by ring contraction under acidic conditions . The 1,4-diazepane moiety is introduced via nucleophilic substitution:

| Step | Reaction Conditions | Yield | Source |

|---|---|---|---|

| 1 | Refluxing 6-hydroxybenzothiazole-2-carboxylate with α,ω-dibromoalkanes (K₂CO₃, KI) | 49–70% | |

| 2 | Reaction with 1,4-diazepane (excess amine, DMF, 60°C) | 7–55% |

For example, 6-chloro-2-(1,4-diazepan-1-yl)-1,3-benzothiazole (CAS 348134-09-8) is synthesized by substituting a chloro group on benzothiazole with 1,4-diazepane under basic conditions .

Trifluoroacetate Salt Formation

The free base is treated with trifluoroacetic acid (TFA) during reverse-phase HPLC purification, forming the trifluoroacetate salt . This step ensures solubility and stability for pharmacological studies.

Functionalization and Derivatives

The benzothiazole-diazepane scaffold undergoes further modifications for drug discovery:

Alkylation and Acylation

-

Alkylation : The diazepane nitrogen reacts with alkyl halides (e.g., bromobutane) to introduce side chains, enhancing receptor binding .

-

Acylation : The amine reacts with activated carboxylic acids (e.g., HATU/DIPEA-mediated couplings) to form amides .

Boronates for Radiolabeling

Boronate esters (e.g., 6-Bpin benzothiazoles) are synthesized for copper-mediated ¹⁸F-fluorination, enabling positron emission tomography (PET) tracer development .

Biological Activity

-

Multitarget ligands : Derivatives show dual activity as histamine H₃ receptor ligands (Ki = 0.012–0.036 μM) and inhibitors of AChE/BuChE/MAO-B enzymes (IC₅₀ = 1.6–6.7 μM) .

-

Orexin receptor antagonism : Diazepan-benzothiazole compounds (e.g., suvorexant analogs) exhibit nanomolar affinity for OX1R/OX2R, with improved metabolic stability .

Structural Insights

-

Docking studies : The 1,4-diazepane ring occupies hydrophobic pockets in target proteins, while the benzothiazole core engages in π-π stacking .

-

Selectivity : Substitutions at C6 (e.g., Cl, CF₃) enhance selectivity for dopamine D2 receptors over 5-HT2A .

Reaction Optimization Challenges

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the compound's antibacterial properties against various pathogenic bacteria. The following table summarizes key findings regarding its antibacterial efficacy:

The compound has demonstrated potent antibacterial activity through mechanisms such as inhibition of DNA gyrase and dihydroorotase, which are critical for bacterial DNA replication and synthesis .

Antitumor Activity

In addition to its antibacterial properties, 2-(1,4-diazepan-1-yl)-1,3-benzothiazole trifluoroacetate has shown promise in cancer research. Studies utilizing density functional theory (DFT) calculations have explored its molecular structure and properties related to anti-tumor activity. The findings suggest that modifications in the benzothiazole structure can enhance its interaction with target enzymes involved in cancer cell proliferation .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves the formation of the benzothiazole core followed by the introduction of the diazepane moiety. The structure-activity relationship studies indicate that variations in substituents on the benzothiazole ring significantly affect biological activity. For instance, the presence of halogen atoms has been associated with increased antibacterial potency .

Case Studies

- Antibacterial Mechanism : A study focused on the inhibition of dihydroorotase by benzothiazole derivatives showed that structural modifications could lead to enhanced antimicrobial effects. The docking studies indicated strong binding affinities to target enzymes, suggesting a potential pathway for drug development .

- Antitumor Potential : Another investigation utilized DFT calculations to assess the electronic properties of related benzothiazole compounds. The results indicated that specific structural features could enhance their ability to inhibit tumor growth, laying groundwork for future experimental validations .

Mechanism of Action

The mechanism of action of 2-(1,4-diazepan-1-yl)-1,3-benzothiazole trifluoroacetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

2-(1,4-Diazepan-1-yl)benzo[d]thiazole: A closely related compound without the trifluoroacetate group.

Benzo[d]thiazole derivatives: Various derivatives with different substituents on the benzo[d]thiazole ring.

Thiazole compounds: Compounds containing the thiazole ring with different functional groups .

Uniqueness

2-(1,4-diazepan-1-yl)-1,3-benzothiazole trifluoroacetate is unique due to the presence of the trifluoroacetate group, which imparts specific chemical properties and reactivity. This makes it distinct from other benzo[d]thiazole derivatives and thiazole compounds, offering unique opportunities for research and application .

Biological Activity

2-(1,4-Diazepan-1-yl)-1,3-benzothiazole trifluoroacetate is a compound belonging to the benzothiazole class, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate benzothiazole derivatives with diazepane and trifluoroacetic anhydride. This process allows for the introduction of the trifluoroacetate moiety, enhancing the compound's solubility and potential bioactivity.

Antimicrobial Activity

Recent studies have shown that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound demonstrated potent activity against various bacterial strains:

- Staphylococcus aureus : MIC values as low as 8 µg/mL were reported for some analogues, indicating superior efficacy compared to standard treatments .

- Enterococcus faecalis : Certain derivatives showed MIC values of 8 µg/mL, highlighting their potential in treating nosocomial infections .

Anticancer Properties

The anticancer potential of benzothiazole derivatives has been extensively studied. For example:

- Compounds derived from similar structures have shown significant inhibition of cell proliferation in human cancer cell lines such as A431 and A549. These studies utilized assays like MTT to evaluate cell viability and flow cytometry for apoptosis analysis .

- A notable compound (6-chloro-N-(4-nitrobenzyl) benzo[d]thiazol-2-amine) was identified as having dual anticancer and anti-inflammatory activities, significantly reducing inflammatory cytokines IL-6 and TNF-α in vitro .

Study on Antimicrobial Efficacy

A comparative study evaluated various benzothiazole derivatives' antimicrobial activity against Gram-positive bacteria. The results indicated that modifications in the benzothiazole structure could enhance antibacterial efficacy. The most active compounds were those with halogen substitutions on the aromatic ring .

Evaluation of Anticancer Activity

In a study assessing the anticancer effects of benzothiazole derivatives:

- Compounds were tested against multiple cancer cell lines.

- The most promising candidates exhibited IC50 values indicating low toxicity to normal cells while effectively inhibiting tumor cell growth.

- Mechanistic studies revealed that these compounds could induce apoptosis through modulation of key signaling pathways (e.g., AKT and ERK) .

Data Table: Biological Activities of Related Compounds

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 2-(1,4-diazepan-1-yl)-1,3-benzothiazole trifluoroacetate, and how are reaction conditions optimized?

- Methodology : Synthesis typically involves coupling 1,4-diazepane with a benzothiazole precursor under nucleophilic substitution conditions. For example, halogenated benzothiazoles (e.g., 6-chloro-1,3-benzothiazole) react with 1,4-diazepane in polar aprotic solvents (e.g., DMF or THF) at 60–80°C for 12–24 hours. The trifluoroacetate counterion is introduced via acid-base titration or ion-exchange chromatography .

- Optimization : Catalyst selection (e.g., K₂CO₃ for deprotonation), solvent polarity, and temperature are critical. Evidence from analogous syntheses suggests that microwave-assisted reactions can reduce reaction times by 50% .

Q. How is the structural integrity and purity of this compound validated experimentally?

- Characterization :

- Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., benzothiazole C2-diazepane linkage) and trifluoroacetate presence (δ ~160 ppm in ¹³C NMR). IR spectroscopy identifies C-F stretches (~1,150 cm⁻¹) .

- Elemental Analysis : Discrepancies ≤0.4% between calculated and observed C/H/N values indicate purity. For example, reports ≤0.3% deviation for analogous benzothiazole derivatives .

- Melting Point : Sharp melting points (e.g., 248°C for trifluoroacetate salts) confirm crystallinity .

Q. What solvent systems are suitable for recrystallization, and how does counterion choice impact solubility?

- Recrystallization : Ethanol/water mixtures (7:3 v/v) or acetonitrile are effective for trifluoroacetate salts. The trifluoroacetate counterion enhances aqueous solubility compared to hydrochloride salts, making it preferable for biological assays .

Advanced Research Questions

Q. How do computational docking studies inform the design of derivatives targeting specific receptors (e.g., GPCRs or kinases)?

- Methodology : Molecular docking (AutoDock Vina or Schrödinger Suite) uses the benzothiazole core as a rigid scaffold, with the diazepane moiety exploring flexible binding pockets. For example, shows that substituents at the benzothiazole C6 position (e.g., halogens) improve hydrophobic interactions in ATP-binding pockets .

- Validation : Compare docking scores (ΔG) with experimental IC₅₀ values. A ≥2 kcal/mol difference between analogs suggests meaningful SAR trends .

Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved during structural elucidation?

- Case Study : If ¹H NMR shows unexpected multiplicity for diazepane protons, variable-temperature NMR (VT-NMR) can distinguish dynamic conformational changes from impurities. For example, broadening at 25°C resolving into distinct peaks at −40°C indicates restricted rotation .

- Advanced Techniques : 2D NMR (COSY, HSQC) clarifies through-space and through-bond correlations, especially for overlapping signals in the aromatic region .

Q. What strategies mitigate low yields in diazepane-benzothiazole coupling reactions?

- Catalyst Screening : highlights Pd/Cu-mediated coupling for halogenated benzothiazoles, improving yields from 40% to 75% .

- Protecting Groups : Temporary protection of diazepane amines (e.g., Boc groups) prevents side reactions. Deprotection with TFA simultaneously introduces the trifluoroacetate counterion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.